4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H14F2O2. It is characterized by the presence of a bicyclo[2.2.2]octane core structure, which is a bicyclic system consisting of two fused cyclohexane rings. The compound also contains a difluoromethyl group and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, specialized difluoromethylating agents, and efficient carboxylation techniques. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
4-(Methyl)bicyclo[2.2.2]octane-1-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, leading to differences in lipophilicity and metabolic stability.
Uniqueness
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to participate in specific chemical reactions, making it a valuable molecule in various research and industrial applications .
Properties
IUPAC Name |
4-(difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-7(12)9-1-4-10(5-2-9,6-3-9)8(13)14/h7H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMMXXNIGNTBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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